Apovincaminic Acid Hydrochloride Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

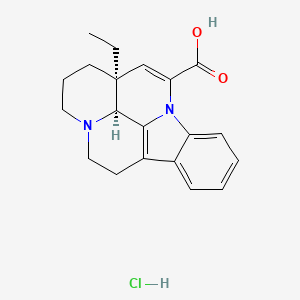

アポビンカミン酸(塩酸塩)は、経口投与可能な脳透過性の高いビンポセチン代謝物です。神経保護作用で知られており、主に科学研究で使用されています。 化合物の分子式はC20H23ClN2O2、分子量は358.86 g/molです .

2. 製法

合成経路と反応条件: アポビンカミン酸(塩酸塩)は、ビンポセチンから一連の化学反応によって合成されます。このプロセスは、ビンポセチンを加水分解してアポビンカミン酸を生成し、その後塩酸塩に変換します。 反応条件には、通常、塩酸の使用と、最終生成物の安定性と純度を確保するための制御された温度設定が含まれます .

工業生産方法: 工業的な設定では、アポビンカミン酸(塩酸塩)の生産には、ビンポセチンの大規模な加水分解と、結晶化やろ過などの精製プロセスが含まれます。 その後、化合物は乾燥され、安定性と効力を維持するために制御された条件下で包装されます .

準備方法

Synthetic Routes and Reaction Conditions: Apovincaminic acid (hydrochloride salt) is synthesized from vinpocetine through a series of chemical reactions. The process involves the hydrolysis of vinpocetine to produce apovincaminic acid, which is then converted to its hydrochloride salt form. The reaction conditions typically include the use of hydrochloric acid and controlled temperature settings to ensure the stability and purity of the final product .

Industrial Production Methods: In industrial settings, the production of apovincaminic acid (hydrochloride salt) involves large-scale hydrolysis of vinpocetine followed by purification processes such as crystallization and filtration. The compound is then dried and packaged under controlled conditions to maintain its stability and efficacy .

化学反応の分析

反応の種類: アポビンカミン酸(塩酸塩)は、以下を含むさまざまな化学反応を起こします。

酸化: 化合物は酸化されて異なる誘導体を形成することができ、これらは生物学的活性が異なる場合があります。

還元: 還元反応は、化合物をより還元された形に変換することができ、その薬理学的特性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は異なる酸化誘導体を生成する可能性があり、置換は新しい官能基を持つ化合物を生成する可能性があります .

4. 科学研究における用途

アポビンカミン酸(塩酸塩)は、以下を含む幅広い科学研究用途があります。

化学: 新しい分析方法の開発のために、分析化学の基準化合物として使用されます。

生物学: 神経保護効果と神経変性疾患における潜在的な治療的用途について研究されています。

医学: 血管拡張作用とその脳血管疾患治療における潜在的な用途について調査されています。

科学的研究の応用

Scientific Research Applications

The applications of apovincaminic acid hydrochloride salt can be categorized into several key areas:

Neuroprotective Research

- Mechanism of Action : Apovincaminic acid acts on various biochemical pathways in the brain, influencing cell signaling, gene expression, and cellular metabolism. It has been shown to attenuate behavioral deficits in animal models and reduce lesion sizes associated with neurodegenerative conditions .

- Case Study : In a study involving male Harlan-Wistar rats, apovincaminic acid administered at 10 mg/kg significantly decreased microglial activation and lesion sizes after induced brain injury .

Analytical Chemistry

- Reference Compound : The compound serves as a reference standard in analytical chemistry for developing new methods. Its stability and well-characterized properties make it suitable for use in quality control processes within pharmaceutical development .

Pharmacological Applications

- Vasodilatory Effects : Research indicates that apovincaminic acid has vasodilatory properties, which may be beneficial in treating cerebrovascular disorders. Its effects on blood flow dynamics have been documented in various experimental setups .

- Therapeutic Potential : Ongoing investigations are exploring its potential in treating conditions like Alzheimer's disease and other forms of dementia due to its neuroprotective capabilities .

Industrial Applications

- Pharmaceutical Development : The compound is utilized in the formulation of new drugs aimed at enhancing cognitive function and protecting neural tissues from damage. Its role as a standard in quality assurance processes underscores its importance in pharmaceutical manufacturing .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroprotective Research | Investigating effects on neuronal health and recovery from injury | Significant reduction in lesion size and microglial activation in studies |

| Analytical Chemistry | Used as a reference standard for method development | Stability aids in quality control processes |

| Pharmacological Applications | Explored for vasodilatory effects and therapeutic uses | Potential benefits observed in cerebrovascular disorders |

| Industrial Applications | Involved in the formulation of cognitive-enhancing drugs | Essential for maintaining drug quality during production |

作用機序

アポビンカミン酸(塩酸塩)の神経保護効果は、主に血液脳関門を透過して中枢神経系に作用する能力によるものです。化合物は、イオンチャネルや神経伝達物質受容体など、さまざまな分子標的に作用して、神経活動を調節し、神経毒性から保護します。 細胞生存とアポトーシスに関与する細胞内シグナル伝達経路にも影響を与えます .

類似化合物:

ビンポセチン: アポビンカミン酸が由来する親化合物。ビンポセチンも神経保護作用と血管拡張作用で知られています。

ビンカミン: 脳血管拡張剤として使用される、同様の薬理学的効果を持つ別のアルカロイド。

独自性: アポビンカミン酸(塩酸塩)は、ビンポセチンからの特定の代謝起源と、血液脳関門を効果的に透過する能力によって独自です。 その神経保護作用と神経変性疾患における潜在的な治療的用途は、それを科学研究における貴重な化合物にします .

類似化合物との比較

Vinpocetine: The parent compound from which apovincaminic acid is derived. Vinpocetine is also known for its neuroprotective and vasodilatory properties.

Vincamine: Another alkaloid with similar pharmacological effects, used as a cerebral vasodilator.

Cinnarizine: A compound with vasodilatory and antihistaminic properties, used to treat cerebrovascular disorders

Uniqueness: Apovincaminic acid (hydrochloride salt) is unique due to its specific metabolic origin from vinpocetine and its ability to penetrate the blood-brain barrier effectively. Its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases make it a valuable compound in scientific research .

生物活性

Apovincaminic Acid Hydrochloride Salt is an active metabolite derived from vinpocetine, a compound known for its neuroprotective properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by research findings and data tables.

Overview of this compound

- Chemical Structure : The molecular formula is C20H23ClN2O2 with a molecular weight of 358.86 g/mol.

- Origin : It is primarily recognized as the main active metabolite of vinpocetine, which is derived from the periwinkle plant (Vinca minor) and has been used in traditional medicine for cognitive enhancement and cerebrovascular disorders.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Neuroprotective Effects : The compound has shown significant neuroprotective activity, particularly in models of neurodegeneration. It appears to protect neuronal cells from apoptosis induced by various stressors.

- Blood-Brain Barrier Penetration : As a brain-penetrant compound, Apovincaminic Acid effectively crosses the blood-brain barrier, allowing it to exert its effects directly on the central nervous system .

- Influence on Neurotransmission : It modulates neurotransmitter release and enhances cerebral blood flow, which is crucial in conditions like stroke and dementia.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : The compound is orally bioavailable and demonstrates effective absorption in the gastrointestinal tract.

- Distribution : It shows a preference for accumulation in specific brain regions such as the hypothalamus, striatum, and cortex.

- Metabolism : As a metabolite of vinpocetine, it undergoes metabolic processes that may involve various enzymatic pathways influencing its activity and efficacy.

Table 1: Biological Activity Summary

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Neuroprotective Study : A study demonstrated that Apovincaminic Acid significantly reduced neuronal cell death in vitro when exposed to oxidative stressors. The compound was shown to decrease reactive oxygen species (ROS) levels and enhance cell viability by up to 40% compared to control groups.

- Cerebrovascular Effects : In animal models, administration of Apovincaminic Acid resulted in increased cerebral blood flow and improved cognitive function as measured by behavioral tests. The effects were attributed to its vasodilatory properties .

- Mechanochemical Synthesis Study : Research highlighted the synthesis of vincamine salts via mechanochemistry, emphasizing the importance of formulation variables on yield and bioavailability. This study also indicated that the solubilization kinetics of salts formed could enhance their bioavailability compared to traditional methods .

特性

IUPAC Name |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24;/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24);1H/t18-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMYBTYOASVVKL-VDWUQFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。